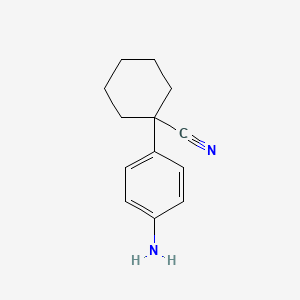

1-(4-Aminophenyl)cyclohexanecarbonitrile

CAS No.:

Cat. No.: VC3271587

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 1-(4-aminophenyl)cyclohexane-1-carbonitrile |

| Standard InChI | InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2 |

| Standard InChI Key | JRIZOAJMALXNOO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C#N)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(4-Aminophenyl)cyclohexanecarbonitrile features a cyclohexane ring with both a nitrile group and a 4-aminophenyl substituent attached to the same carbon atom (position 1). The amino group on the phenyl ring creates a functionalized aromatic system that significantly influences the compound's reactivity and potential applications.

Physical Properties

Based on comparative analysis with related compounds, the following physical properties can be estimated for 1-(4-Aminophenyl)cyclohexanecarbonitrile:

The presence of the amino group on the phenyl ring likely enhances hydrogen bonding capabilities compared to non-substituted phenyl analogs, potentially affecting solubility in polar solvents.

Chemical Reactivity

The compound contains two key reactive functional groups:

-

The nitrile group (-C≡N) at the cyclohexane ring, which can undergo hydrolysis, reduction, and nucleophilic addition reactions

-

The amino group (-NH₂) on the phenyl ring, which can participate in various transformations including acylation, alkylation, and diazotization

This dual functionality makes 1-(4-Aminophenyl)cyclohexanecarbonitrile particularly interesting as a potential building block for more complex molecules.

Synthesis Approaches

Grignard Addition to Cyclohexanone

A potential synthesis route could involve:

-

Formation of 4-aminophenylmagnesium bromide (with protected amino group)

-

Addition to cyclohexanone

-

Conversion of the resulting alcohol to nitrile via dehydration and cyanation

Modified Knoevenagel Condensation

Drawing from the synthesis of phenylcyanoacrylates described in the literature, a modified approach might involve the condensation of appropriately substituted benzaldehydes with cyanoacetates, followed by selective reduction and cyclization .

Synthetic Challenges

The main challenges in synthesizing 1-(4-Aminophenyl)cyclohexanecarbonitrile include:

-

Selective functionalization of the cyclohexane ring

-

Protection and deprotection strategies for the amino group

-

Potential side reactions due to the nucleophilicity of the amino group

Structural Comparison with Related Compounds

Understanding the structural relationships between 1-(4-Aminophenyl)cyclohexanecarbonitrile and similar compounds helps predict its properties and behavior.

Comparison with Related Cyclohexanecarbonitriles

The addition of the aromatic ring in 1-(4-Aminophenyl)cyclohexanecarbonitrile significantly alters its physical properties compared to simpler cyclohexanecarbonitriles. The presence of the 4-aminophenyl group likely increases lipophilicity while maintaining hydrogen bonding capabilities through the amino group.

Structure-Activity Relationships

Understanding how structural features influence activity is crucial for potential applications of 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Effect of the Amino Group

The para-amino substitution on the phenyl ring:

-

Increases electron density in the aromatic system

-

Provides a site for hydrogen bonding interactions

-

Offers opportunities for further functionalization through standard amine chemistry

Role of the Nitrile Group

The nitrile functionality:

-

Acts as a strong hydrogen bond acceptor

-

Can be transformed into various functional groups (amides, amines, carboxylic acids)

-

Influences the electronic properties of the cyclohexane ring

Conformational Considerations

Research Gaps and Future Directions

Current Knowledge Limitations

Several aspects of 1-(4-Aminophenyl)cyclohexanecarbonitrile remain unexplored:

-

Experimentally determined physical constants

-

Optimized synthesis routes with high yields

-

Comprehensive reactivity profiles

-

Specific biological activities

Suggested Research Directions

Future research could focus on:

-

Development of efficient synthetic methodologies

-

Exploration of structure-activity relationships in biological systems

-

Investigation of potential applications in materials science

-

Studying conformational dynamics and their impact on reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume